molecular formula C16H11N3O3 B1497209 4-(3-methoxyphenyl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one CAS No. 371945-16-3

4-(3-methoxyphenyl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

Cat. No.: B1497209
CAS No.: 371945-16-3
M. Wt: 293.28 g/mol
InChI Key: CINAWRRBIGUFRA-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4(3H)-one is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a fused ring system that includes pyridine, furan, and pyrimidine moieties, making it a versatile scaffold for the development of new materials and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 3-methoxybenzaldehyde with a suitable pyridine derivative, followed by cyclization and functional group transformations to introduce the furan and pyrimidine rings . The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the fused ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain high-purity products suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles or electrophiles. Reaction conditions often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or amino groups .

Scientific Research Applications

2-(3-Methoxyphenyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, the compound disrupts the enzyme’s activity, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, molecular docking studies have revealed that the compound forms stable interactions with other proteins involved in cancer progression, further highlighting its potential as a therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Several compounds share structural similarities with 2-(3-Methoxyphenyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4(3H)-one, including:

Uniqueness

What sets 2-(3-Methoxyphenyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4(3H)-one apart is its unique combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the methoxyphenyl group enhances its solubility and bioavailability, while the fused ring system provides a rigid framework that can interact specifically with molecular targets .

Properties

CAS No.

371945-16-3

Molecular Formula

C16H11N3O3

Molecular Weight

293.28 g/mol

IUPAC Name

4-(3-methoxyphenyl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

InChI

InChI=1S/C16H11N3O3/c1-21-10-5-2-4-9(8-10)14-18-12-11-6-3-7-17-16(11)22-13(12)15(20)19-14/h2-8H,1H3,(H,18,19,20)

InChI Key

CINAWRRBIGUFRA-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=NC3=C(C(=O)N2)OC4=C3C=CC=N4

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(C(=O)N2)OC4=C3C=CC=N4

Origin of Product

United States

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